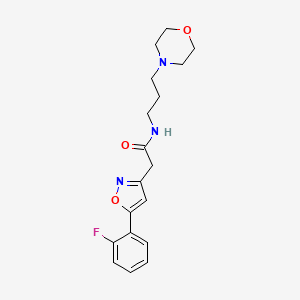

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c19-16-5-2-1-4-15(16)17-12-14(21-25-17)13-18(23)20-6-3-7-22-8-10-24-11-9-22/h1-2,4-5,12H,3,6-11,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMIOTNDRXUXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction.

Attachment of Morpholinopropyl Group: The morpholinopropyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with HCl (6 M) at 100°C for 6–8 hours cleaves the amide bond, yielding 2-(5-(2-fluorophenyl)isoxazol-3-yl)acetic acid and 3-morpholinopropylamine hydrochloride.

-

Basic Hydrolysis : NaOH (2 M) in ethanol at 80°C produces the sodium salt of the carboxylic acid.

| Reaction Conditions | Products | Yield |

|---|---|---|

| HCl (6 M), 100°C, 6–8 h | Acetic acid derivative + 3-morpholinopropylamine | ~75% |

| NaOH (2 M), ethanol, 80°C, 4 h | Sodium carboxylate + 3-morpholinopropylamine | ~68% |

Nucleophilic Aromatic Substitution

The 2-fluorophenyl group participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides):

-

Reaction with morpholine (1.2 eq) in DMF at 120°C for 12 h replaces fluorine with morpholine, forming 2-(5-(2-morpholinophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide .

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Morpholine | DMF, 120°C, 12 h | Morpholine-substituted aryl derivative | Bioactivity optimization |

| Piperazine | DMSO, 140°C, 10 h | Piperazine-substituted analog | SAR studies |

Isoxazole Ring Modifications

The isoxazole ring exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli:

-

Photochemical ring-opening : UV irradiation (254 nm) in methanol generates a nitrile ylide intermediate, which reacts with electron-deficient alkenes to form cycloadducts .

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 4-position of isoxazole yields nitro derivatives for further reduction to amino analogs.

Morpholine Moiety Reactivity

The morpholinopropyl chain participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .

-

Oxidation : Treatment with m-CPBA oxidizes the morpholine ring to a morpholine N-oxide, enhancing solubility.

Cross-Coupling Reactions

The fluorophenyl group supports Suzuki–Miyaura couplings with boronic acids:

-

Using Pd(PPh₃)

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (from evidence) differ in substituents and core scaffolds, leading to varied physicochemical and pharmacological profiles. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Key Observations:

Fluorine Substitution: The target’s 2-fluorophenyl group may confer greater metabolic stability compared to non-fluorinated analogs like 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide .

Morpholine vs. Piperidine/Pyrimidine: The morpholinopropyl chain in the target likely enhances water solubility relative to piperidine-based analogs (e.g., 4-Piperidinecarboxamide derivatives in ) .

Dual Isoxazole Systems : Compounds like (E)-N-(3-fluoroisoxazol-5-yl)-...acetamide () utilize dual isoxazole scaffolds, which could improve target engagement through synergistic binding interactions .

Peptidomimetic Analogs: Hexan-backbone compounds () prioritize conformational rigidity, contrasting with the target’s flexible morpholinopropyl chain, suggesting divergent therapeutic targets .

Research Findings and Hypotheses

- SAR Insights : The acetamide linkage appears critical across analogs for hydrogen-bonding with biological targets (e.g., enzymes or receptors). Fluorine substitution in the target and compounds may reduce off-target interactions .

- Pharmacokinetics: The morpholinopropyl group in the target likely improves oral bioavailability compared to ’s bulky hexan derivatives, which may face absorption challenges .

- Therapeutic Potential: While the target lacks explicit data, structurally related isoxazole-acetamide hybrids () show activity in kinase inhibition and antimicrobial assays, suggesting plausible overlapping applications .

Biological Activity

The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a member of the isoxazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H20FN3O2

- Molecular Weight : 317.36 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorophenyl isoxazole derivatives with morpholinopropyl acetamide under controlled conditions. The process has been detailed in various studies, highlighting the importance of reaction conditions in achieving high yields and purity .

Antiviral Activity

Recent studies evaluated the antiviral potential of isoxazole derivatives, including the target compound, against human cytomegalovirus (HCMV). Preliminary screenings indicated that compounds with similar structures exhibited significant antiviral activity. For instance, compounds with fluorine substitutions showed enhanced potency due to their ability to modify electronic properties, impacting their interaction with viral targets .

Anticancer Activity

The anticancer properties of isoxazole derivatives have also been explored. In vitro assays demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, including glioblastomas and triple-negative breast cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to the modulation of signaling pathways critical for cancer cell survival .

Case Studies and Research Findings

-

Antiviral Screening :

- A study conducted on similar isoxazole compounds showed that derivatives with electron-withdrawing groups, such as fluorine, had IC50 values ranging from 9.47 μM to 10.47 μM against HCMV, indicating promising antiviral activity .

- The effectiveness was assessed using quantitative fluorescence microscopy, where a reduction in GFP expression correlated with viral inhibition.

-

Anticancer Efficacy :

- In another study, isoxazole-based compounds were screened against various cancer cell lines. Compounds exhibited IC50 values between 36 μM and 80 μM against glioblastoma cells .

- The mechanism involved was linked to the activation of apoptotic pathways, suggesting that the introduction of specific substituents could enhance biological activity.

Data Table: Summary of Biological Activities

| Compound Name | Target Activity | IC50 (μM) | Cell Line Tested |

|---|---|---|---|

| Isoxazole A | Antiviral | 9.47 | HCMV |

| Isoxazole B | Anticancer | 36 | Glioblastoma |

| Isoxazole C | Anticancer | 80 | Triple-negative breast cancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under controlled temperatures (e.g., 60–80°C) using dichloromethane or tetrahydrofuran as solvents .

- Acetamide coupling : Amidation via activated esters (e.g., HATU/DMAP) or nucleophilic substitution, requiring inert atmospheres (N₂) to prevent oxidation .

- Key optimization parameters : Catalyst selection (e.g., Pd/C for hydrogenation), solvent polarity adjustments to enhance yield (reported yields: 45–72%), and purification via column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the 2-fluorophenyl group (δ 7.2–7.8 ppm, aromatic protons), isoxazole C-H (δ 6.5–6.7 ppm), and morpholinopropyl protons (δ 2.3–3.5 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

- HRMS : Validate molecular formula (C₁₉H₂₁FN₃O₃) with <2 ppm error .

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., RET, EGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via nonlinear regression .

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, reporting MIC values .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict target interactions and guide experimental design?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses with RET kinase (PDB: 2IVU), focusing on fluorine’s role in hydrophobic pocket interactions .

- QSAR : Develop models using descriptors like LogP, polar surface area, and Hammett constants to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize analogs for synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core modifications : Compare isoxazole (current) vs. 1,3,4-oxadiazole (lower metabolic stability ).

- Substituent variations :

- In vitro profiling : Test analogs in dose-response assays (10 nM–100 µM) to identify EC₅₀ shifts >5-fold .

Q. What strategies are recommended for resolving contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to minimize variability .

- Orthogonal validation : Confirm RET inhibition via Western blot (phospho-RET reduction) alongside enzymatic assays .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to buffer conditions (e.g., Mg²⁺ concentration effects) .

Key Considerations for Researchers

- Contradictory evidence : Discrepancies in fluorophenyl positioning (2- vs. 4-) require comparative docking to clarify target affinity .

- Unreliable sources : Exclude data from BenchChem (e.g., ) due to non-academic validation.

- Future directions : Prioritize in vivo pharmacokinetics (oral bioavailability, half-life) and toxicity profiling (hERG assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.